6-Methoxy-1-(4-nitrophenyl)hexan-1-one
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Overview
Description
6-Methoxy-1-(4-nitrophenyl)hexan-1-one is an organic compound with the molecular formula C13H17NO4 It contains a methoxy group, a nitrophenyl group, and a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(4-nitrophenyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and 6-methoxyhexan-1-one.
Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and 6-methoxyhexan-1-one in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques, such as distillation or crystallization, are employed.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(4-nitrophenyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 6-Methoxy-1-(4-aminophenyl)hexan-1-one.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 6-Methoxy-1-(4-aminophenyl)hexan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1-(4-nitrophenyl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(4-nitrophenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-(4-aminophenyl)hexan-1-one: A reduced derivative with an amino group instead of a nitro group.
4-Nitrobenzaldehyde: A precursor used in the synthesis of 6-Methoxy-1-(4-nitrophenyl)hexan-1-one.
6-Methoxyhexan-1-one: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a nitrophenyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
61493-14-9 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-methoxy-1-(4-nitrophenyl)hexan-1-one |
InChI |
InChI=1S/C13H17NO4/c1-18-10-4-2-3-5-13(15)11-6-8-12(9-7-11)14(16)17/h6-9H,2-5,10H2,1H3 |
InChI Key |
PXSLNRQFXCFEAY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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